Product packaging for Tetrahydrothiadiazine-2-thione(Cat. No.:CAS No. 6995-80-8)

Tetrahydrothiadiazine-2-thione

Cat. No.: B1225824
CAS No.: 6995-80-8
M. Wt: 134.23 g/mol
InChI Key: RUEOBRARCKLXJO-UHFFFAOYSA-N
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Description

Historical Perspectives on the Discovery and Initial Chemical Investigations of the Tetrahydrothiadiazine-2-thione Scaffold

The genesis of tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives dates back to 1848 with the synthesis of the 3,5-dimethyltetrahydro-2H-1,3,5-thiadiazine-2-thione scaffold. mdpi.com However, the correct structural assignment for these pioneering compounds was not established until nearly a century later, in 1944. mdpi.comswst.org Early investigations into this class of compounds were primarily focused on their synthesis and the exploration of their fundamental chemical properties.

A common and straightforward method developed for the synthesis of 3,5-symmetrically substituted THTT derivatives involves the reaction of two molar equivalents of a primary amine with one molar equivalent of carbon disulfide. turkjps.org This reaction forms a dithiocarbamic acid amine salt as an intermediate, which is then subjected to cyclocondensation with two molar equivalents of formaldehyde (B43269) to yield the desired THTT. turkjps.org For instance, the reaction of benzylamine (B48309) with carbon disulfide and formaldehyde produces 3,5-dibenzyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione. turkjps.org

Evolution of Research Foci on this compound in Contemporary Organic and Inorganic Chemistry

The research focus on this compound has significantly broadened from its initial synthetic explorations to encompass a wide range of applications in both organic and inorganic chemistry.

In organic chemistry , a major area of interest has been the use of the THTT scaffold as a prodrug system for primary amine-containing drugs. turkjps.orgnih.gov The THTT ring system can increase the lipophilicity of a drug, potentially improving its ability to cross biological membranes. nih.govresearchgate.net The ring is designed to be susceptible to hydrolysis, releasing the active amine drug at the target site. turkjps.orgmedwinpublishers.com This approach has been explored for various amines, amino acids, and peptides. turkjps.orgnih.gov Furthermore, the synthesis of asymmetrically substituted THTTs has become a significant area of research, allowing for the fine-tuning of the molecule's properties. google.com Solid-phase synthesis techniques have also been developed for creating libraries of THTT derivatives for screening purposes. mdpi.comresearchgate.net

In inorganic chemistry , the THTT scaffold has been investigated for its ability to form metal complexes. medwinpublishers.com The thione group and the nitrogen atoms within the ring can act as donor sites for coordination with various metal ions, including nickel(II), cobalt(II), copper(II), zinc(II), and iron(II). medwinpublishers.com The resulting organometallic complexes exhibit unique structural and electronic properties, which has led to investigations into their potential applications. medwinpublishers.com The interaction between the metal and the sulfur atom of the thione group is of particular interest. medwinpublishers.com

Structural Significance and Heterocyclic Framework Analysis of the this compound Core

The this compound core is a six-membered heterocycle. The ring is not planar and can adopt various conformations, with X-ray analysis and computational studies suggesting that an envelope conformation, where the N5 atom is out of the main plane, is often favored. researchgate.net

The synthesis of THTT derivatives is versatile. The most widely used method involves the reaction of a primary amine with carbon disulfide and a base, such as potassium hydroxide (B78521), to form a potassium dithiocarbamate (B8719985) intermediate in situ. mdpi.comturkjps.org This intermediate is then reacted with formaldehyde and another primary amine to yield the 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thione. turkjps.org This one-pot procedure is convenient and allows for the introduction of various substituents at the N3 and N5 positions. turkjps.org

The structural features of THTT derivatives can be characterized using various spectroscopic techniques. turkjps.orgresearchgate.net

Spectroscopic DataCharacteristic Features
UV Spectroscopy Three absorption maxima are typically observed in the ranges of 202-206 nm, 219-251 nm, and 287-292 nm, which are characteristic of the 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thione ring. turkjps.org
IR Spectroscopy Key absorption bands include those for aromatic C-H stretching (3059-3021 cm⁻¹), aliphatic C-H stretching (2979-2832 cm⁻¹), and C=S stretching (1497-1420 cm⁻¹). turkjps.org The presence of specific functional groups, such as a carboxylic acid, will show characteristic O-H and C=O stretching bands. turkjps.org
¹H-NMR Spectroscopy The proton NMR spectra show characteristic signals for the protons on the thiadiazine ring and the substituents at the N3 and N5 positions. turkjps.org
Mass Spectrometry The mass spectra provide information about the molecular weight and fragmentation pattern of the compounds. turkjps.org

The reactivity of the THTT ring is a key aspect of its utility. The ring is susceptible to hydrolysis, which can be influenced by pH. researchgate.netresearchgate.net This hydrolytic instability is the basis for its use as a prodrug, as it can be designed to release an active compound under physiological conditions. medwinpublishers.com The compound Dazomet (3,5-dimethyl-tetrahydro-2H-1,3,5-thiadiazine-2-thione), for instance, decomposes in the presence of moisture to release methylisothiocyanate, formaldehyde, and other products. swst.orgnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2S2 B1225824 Tetrahydrothiadiazine-2-thione CAS No. 6995-80-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6995-80-8

Molecular Formula

C3H6N2S2

Molecular Weight

134.23 g/mol

IUPAC Name

1,3,5-thiadiazinane-2-thione

InChI

InChI=1S/C3H6N2S2/c6-3-5-1-4-2-7-3/h4H,1-2H2,(H,5,6)

InChI Key

RUEOBRARCKLXJO-UHFFFAOYSA-N

SMILES

C1NCSC(=S)N1

Canonical SMILES

C1NCSC(=S)N1

Other CAS No.

6995-80-8

Synonyms

tetrahydrothiadiazine-2-thione

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Tetrahydrothiadiazine 2 Thione and Its Derivatives

Classical and Contemporary Approaches to Tetrahydrothiadiazine-2-thione Synthesis

The construction of the this compound ring system is predominantly achieved through multicomponent reactions, which offer an efficient and atom-economical approach to this heterocyclic scaffold.

Three-Component Condensation Reactions of Amines, Carbon Disulfide, and Formaldehyde (B43269)

The most classical and widely employed method for synthesizing 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones involves a one-pot three-component condensation reaction. nih.govturkjps.org This reaction utilizes a primary amine, carbon disulfide, and formaldehyde as the key building blocks. researchgate.netmedwinpublishers.com

The general procedure involves the reaction of a primary amine with carbon disulfide, typically in the presence of a base like potassium hydroxide (B78521), to form a dithiocarbamate (B8719985) salt intermediate. medwinpublishers.comresearchgate.net Subsequent addition of formaldehyde and another primary amine leads to the cyclization and formation of the THTT ring. researchgate.net This method's versatility allows for the introduction of various substituents at the N-3 and N-5 positions by selecting the appropriate primary amines. For instance, a diverse range of 3,5-disubstituted THTT derivatives have been synthesized by reacting different primary amines, amino acids, and even drug molecules containing a primary amine functionality. turkjps.orgresearchgate.net

A variety of primary amines can be used in this synthesis, including alkyl, aryl, and heterocyclic amines, leading to a wide array of THTT derivatives. The reaction is adaptable, allowing for the synthesis of compounds with different lipophilic and electronic properties, which can be crucial for their biological activity. researchgate.net

Optimized Reaction Conditions and Catalyst Influence in this compound Formation

The efficiency and yield of the three-component synthesis of tetrahydrothiadiazine-2-thiones are significantly influenced by the reaction conditions and the presence of catalysts. Researchers have explored various parameters to optimize this condensation reaction.

Solvent and pH: The choice of solvent and the pH of the reaction medium are critical. Aqueous or alcoholic media are commonly used. medwinpublishers.com For instance, the reaction of glycine (B1666218) and butylamine (B146782) with carbon disulfide and formaldehyde was carried out in a phosphate (B84403) buffer medium to afford the corresponding THTT derivatives. medwinpublishers.com Maintaining an appropriate pH is crucial for the formation and stability of the dithiocarbamate intermediate and for facilitating the subsequent cyclization step.

Catalysts: While the reaction can proceed without a catalyst, the use of a base is standard to facilitate the formation of the dithiocarbamate salt. medwinpublishers.comresearchgate.net The influence of Lewis acid catalysts has also been explored in related heterocyclic syntheses, suggesting potential avenues for further optimization. Although not explicitly detailed for THTT synthesis in the provided context, the use of catalysts like DABCO and DBU in the synthesis of thiazolidine-2-thiones from propargylamines and carbon disulfide highlights the potential for catalytic enhancement in similar C-S bond-forming reactions. nih.gov

Temperature: The reaction is typically carried out at room temperature, making it a mild and convenient procedure. turkjps.org

The optimization of these conditions is essential for achieving high yields and purity of the desired THTT derivatives, minimizing side reactions, and simplifying the purification process.

Exploration of Alternative Precursors and Reaction Substrates for the this compound Ring System

While the three-component reaction of amines, carbon disulfide, and formaldehyde is the dominant synthetic route, researchers have also investigated alternative precursors and substrates to access the this compound ring system and its analogues.

One approach involves the use of pre-formed dithiocarbamates or their derivatives. For example, the reaction of a dithiocarbamate salt with formaldehyde and a primary amine is a common strategy. arkat-usa.org This allows for a more controlled synthesis, particularly when dealing with sensitive or complex amine substrates.

Furthermore, the exploration of formaldehyde surrogates could offer advantages in terms of handling and reactivity. Compounds like dimethoxymethane (B151124) or paraformaldehyde are potential alternatives, although their application in THTT synthesis is not extensively documented in the provided results. The use of dimethyl sulfoxide (B87167) (DMSO) as a methylene (B1212753) bridge source in other multicomponent reactions suggests a potential, yet unexplored, alternative to formaldehyde. beilstein-journals.org

The synthesis of related sulfur-containing heterocycles, such as 1,3-thiazine-2-thiones, has been achieved using β-chlorovinyl aldehydes as precursors, which undergo cyclization with dithiocarbamates. researchgate.net This highlights the potential for using different electrophilic partners with dithiocarbamates to construct varied heterocyclic scaffolds.

Mechanistic Investigations of this compound Cyclization

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and designing novel derivatives. The formation of the this compound ring is believed to proceed through a stepwise process.

Proposed Reaction Mechanisms for Thiadiazine Ring Formation

The generally accepted mechanism for the three-component synthesis of 3,5-disubstituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones involves a series of sequential reactions. nih.govmedwinpublishers.com

Formation of Dithiocarbamate: The reaction initiates with the nucleophilic attack of the primary amine on the carbon atom of carbon disulfide to form a dithiocarbamic acid, which is then deprotonated by a base (e.g., KOH) to yield the corresponding dithiocarbamate salt. medwinpublishers.comresearchgate.net

Mannich-type Reaction: The dithiocarbamate then reacts with formaldehyde. This is followed by the addition of a second primary amine in a Mannich-type reaction.

Cyclization: The intermediate formed undergoes an intramolecular cyclization, likely through the attack of the nitrogen atom of the second amine on a hydroxymethyl group attached to the dithiocarbamate nitrogen, followed by the elimination of a water molecule to form the stable six-membered this compound ring.

The hydrolysis of the THTT ring, which can release isothiocyanates and dithiocarbamic acids, is suggested to be the basis for their biological activity. turkjps.org

Computational Elucidation of Cyclization Pathways and Transition States

While experimental studies have provided a plausible reaction mechanism, computational chemistry offers deeper insights into the energetics and transition states of the cyclization process. Although specific computational studies focused solely on the cyclization of this compound were not found in the provided search results, related computational analyses of other heterocyclic ring formations provide a framework for understanding this reaction.

For instance, DFT calculations have been used to investigate the mechanism of [3+2] cycloadditions to form other selenium-containing heterocycles, revealing concerted and stepwise pathways. mdpi.com Similar computational methods could be applied to elucidate the precise mechanism of THTT formation, including the characterization of intermediates and transition state structures. Such studies could help in understanding the regioselectivity and stereoselectivity of the reaction when chiral amines are used.

Computational analysis of related cyclization reactions, such as the formation of β-lactams and cyclic enones, has provided valuable information on reaction pathways and the role of catalysts. nih.govbeilstein-journals.org These studies often involve the calculation of activation energies for different proposed steps to determine the most likely reaction pathway. mdpi.com Applying these computational techniques to the synthesis of THTT would be a valuable endeavor to further refine the understanding of its formation.

Influence of Solvent Systems and pH on Reaction Selectivity and Yield

The synthesis of 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) is highly sensitive to the solvent system and pH, which are critical factors in controlling reaction pathways and maximizing product yield. The typical synthesis involves a multi-step, one-pot reaction where the choice of medium and pH at different stages is crucial for the successful formation of the heterocyclic ring.

The initial step often involves the reaction of a primary amine with carbon disulfide in the presence of a base, like potassium hydroxide, within an aqueous solution. medwinpublishers.com This is followed by the addition of formaldehyde. medwinpublishers.comekb.eg The subsequent and critical step is the addition of this intermediate solution to a second primary amine, which is frequently dissolved in a phosphate buffer solution maintained at a specific pH. medwinpublishers.comekb.eg

Research has consistently shown that a slightly alkaline pH is optimal for the final condensation step. Specifically, a phosphate buffer with a pH of 7.8 is commonly used to facilitate the reaction between the dithiocarbamate intermediate, formaldehyde, and the second amine. medwinpublishers.comekb.egresearchgate.net After allowing the reaction to proceed at room temperature, the pH of the mixture is deliberately shifted to the acidic range. This is typically achieved by adding a dilute strong acid, such as hydrochloric acid (HCl), to bring the pH down to approximately 4. ekb.egresearchgate.net This acidification step is essential for the precipitation and isolation of the final THTT product. The degradation of THTT derivatives has been studied across a pH range of 2-10, with the compounds showing high stability under acidic conditions but sensitivity to base-catalyzed reactions. researchgate.netnih.gov

Table 1: Influence of pH and Solvent on THTT Synthesis

Reaction StepParameterTypical ConditionsPurposeReference
Dithiocarbamate FormationSolventWaterDissolving reactants (amine, KOH, CS₂) medwinpublishers.com
Ring Formation/CondensationpH7.8 (Phosphate Buffer)Facilitates the condensation reaction with the second amine medwinpublishers.comekb.egresearchgate.net
Product PrecipitationpH~4 (Acidified with HCl)Induces precipitation of the final product ekb.egresearchgate.net
Purification (Washing)SolventAqueous MethanolRemoval of water-soluble impurities researchgate.net
Purification (Recrystallization)Solvent SystemChloroform/MethanolTo obtain pure crystalline product ekb.egresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety and efficiency. rroij.com These principles advocate for the prevention of waste, maximization of atom economy, use of safer solvents and reagents, and design for energy efficiency. acs.org In the context of this compound synthesis, these principles are being explored through innovative approaches such as solvent-free reactions and the development of sustainable catalysts. solubilityofthings.comnih.gov

Solvent-Free Synthetic Approaches

A significant advancement in aligning chemical synthesis with green chemistry principles is the development of solvent-free reaction conditions. rsc.org Solvents often constitute a large portion of the waste generated in chemical processes and can be toxic and flammable. rroij.com Eliminating their use addresses these issues directly.

While specific solvent-free methods for this compound are emerging, extensive research on structurally similar heterocyclic thiones demonstrates the viability of this approach. For instance, an efficient, one-pot, solvent-free synthesis of 2-thioxo-1,3-thiazinane-4-one derivatives has been successfully developed. researchgate.net This method involves the reaction of primary amines and carbon disulfide with acryloyl chloride at room temperature without any catalyst, achieving good yields in a short time. researchgate.net Similarly, novel uncatalyzed and solvent-free methods have been reported for the synthesis of 2-thioxothiazolidin-4-ones. sharif.edu Other green techniques, such as ball milling, have also been employed for the solvent- and catalyst-free synthesis of benzimidazole-2-thiones. mdpi.com These examples underscore the potential for developing and applying similar solvent-free methodologies to the synthesis of this compound and its derivatives, representing a significant step towards more sustainable chemical manufacturing. researchgate.netresearchgate.net

Sustainable Catalyst Development for this compound Derivatives

The development and use of sustainable catalysts are central to green chemistry, aiming to replace hazardous or inefficient catalysts with more environmentally benign alternatives. researchgate.net An ideal green catalyst is non-toxic, recyclable, highly efficient, and can operate under mild conditions. mdpi.com

In the synthesis of N-heterocycles, a variety of green catalytic approaches have been explored. These include the use of biocatalysts, such as enzymes, which offer high specificity and can eliminate the need for protecting groups. acs.orgrsc.org Metal-free catalysts, such as hypervalent iodine(III) compounds and molecular iodine, have been used for the synthesis of related 1,2,4-thiadiazole (B1232254) derivatives, offering the advantages of being inexpensive and having short reaction times at ambient temperatures. mdpi.com For other heterocyclic systems, catalysts like sulfated polyborate and bismuth nitrate (B79036) have been used under solvent-free conditions, providing high yields and allowing for catalyst recycling. researchgate.net

Furthermore, the synthesis of organometallic complexes using THTT derivatives as ligands is an area of active research. medwinpublishers.com While this concerns the modification of the THTT product rather than its initial synthesis, the principles of sustainable catalysis are equally relevant. The development of catalysts for the synthesis of this compound that are recyclable, operate in green solvents like water, or function under solvent-free conditions remains a key goal for future research. rsc.orgjourcc.com

Advanced Derivatization Strategies and Molecular Architecture Design

Synthesis of Mono- and Bis-Tetrahydrothiadiazine-2-thione Systems

The construction of molecules based on the THTT framework can be broadly categorized into mono- and bis-THTT systems. Mono-THTT derivatives feature a single heterocyclic ring with various substituents, while bis-THTT structures incorporate two THTT rings linked together. mdpi.com

Functionalization at Nitrogen (N-3 and N-5) Positions

The primary sites for functionalization on the THTT ring are the nitrogen atoms at the N-3 and N-5 positions. mdpi.comnih.gov This dual reactivity allows for the introduction of a wide array of substituents, thereby modulating the physicochemical and biological properties of the resulting molecules. mdpi.comresearchgate.net

A prevalent method for synthesizing 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones (mono-THTTs) involves a multi-component reaction. mdpi.com This typically begins with the reaction of a primary amine with carbon disulfide and potassium hydroxide (B78521) to form a dithiocarbamate (B8719985) potassium salt in situ. mdpi.comturkjps.org This intermediate then undergoes cyclocondensation with formaldehyde (B43269) and another primary amine or an amino acid, which provides the nitrogen atom for the N-5 position of the thiadiazine ring. mdpi.com This one-pot procedure is efficient and yields the desired products in moderate to high yields. mdpi.comturkjps.org

The nature of the substituents at the N-3 and N-5 positions can be varied to achieve specific properties. For instance, introducing lipophilic groups at N-3 and polar moieties at N-5 has been a common strategy. mdpi.comturkjps.org Aromatic groups like furfuryl and benzyl, as well as various alkyl and cycloalkyl groups, have been successfully incorporated at the N-3 position. mdpi.com At the N-5 position, amino acids, peptides, and other amine-containing substrates have been introduced. mdpi.comresearchgate.netresearchgate.net

Solid-phase synthesis has also been employed for the creation of mono-THTT derivatives. mdpi.comresearchgate.net For example, N-Fmoc-protected 6-amino-n-hexanoic acid has been attached to a hydroxymethyl polystyrene resin, converted to the corresponding dithiocarbamate, and then cyclized with formaldehyde and a free amino acid to generate 3-(5'-carboxypentyl)-5-substituted tetrahydro-2H-1,3,5-thiadiazin-2-thiones. mdpi.com

Strategies for Alkyl-Linked Bis-Tetrahydrothiadiazine-2-thione Derivatives

To potentially enhance biological effects, researchers have synthesized bis-THTT derivatives, where two THTT rings are connected. mdpi.comnih.gov The most common approach links the two heterocyclic rings through their N-3 atoms using a linear or branched aliphatic backbone. mdpi.comnih.gov The N-5 positions are typically substituted with alkyl or carboxyalkyl residues. mdpi.com

The synthesis of bis-THTTs generally follows a procedure similar to that of mono-THTTs. mdpi.com For instance, the reaction of a diamine, such as ethylene (B1197577) diamine, with carbon disulfide, formaldehyde, and an appropriate alkyl amine can yield 3,3'-ethylenebis(5-alkyl-1,3,5-thiadiazine-2-thiones). researchgate.net Similarly, 2,3-bis(5-alkyl-2-thiono-1,3,5-thiadiazin-3-yl)propionic acids have been synthesized from 2,3-diaminopropionate, carbon disulfide, formaldehyde, and alkyl amines. researchgate.netresearchgate.net These strategies allow for the creation of symmetrical or unsymmetrical bis-THTT structures with varying linker lengths and functionalities at the N-5 positions. nih.gov

Incorporation of Diverse Functional Moieties into the Tetrahydrothiadiazine-2-thione Scaffold

The versatility of the THTT scaffold is further demonstrated by its ability to be integrated with a wide range of functional moieties, leading to hybrid molecules with unique properties.

Integration with Amino Acids, Peptides, and Other Amine-Containing Substrates

The THTT nucleus has been successfully used to carry amino acids, peptides, and other primary amine-containing drugs. researchgate.netresearchgate.netnih.gov This strategy is often employed to enhance the cellular uptake of these molecules by increasing their lipophilicity. researchgate.netresearchgate.net The THTT ring can act as a biolabile carrier, releasing the active molecule under physiological conditions. researchgate.netnih.gov

Design of Hybrid this compound Structures with Other Heterocycles (e.g., Thiadiazole, Triazole)

Recent research has focused on creating hybrid molecules that combine the THTT scaffold with other heterocyclic rings, such as thiadiazole and triazole, to explore novel chemical space and potential synergistic effects. researchgate.netbiointerfaceresearch.comresearchgate.net

For instance, a series of novel 1,3,5-thiadiazine-2-thione derivatives bearing a 1,3,4-thiadiazole (B1197879) group have been designed and synthesized. researchgate.net The synthesis involved a multi-step process to create the necessary intermediates, which were then reacted to form the final hybrid compounds. researchgate.net Similarly, hybrid molecules incorporating both triazole and thiadiazole moieties have been reported. biointerfaceresearch.com The design of bis-heterocyclic systems, such as bis(1,2,4-triazolo[3,4-b] researchgate.netnih.govCurrent time information in Bangalore, IN.thiadiazines), has also been explored as a strategy to enhance biological activity. nih.gov These complex structures often involve multi-step synthetic pathways and the use of various coupling reactions. nih.govuctm.edu

Chemo- and Regioselectivity in Derivatization Reactions

Achieving chemo- and regioselectivity is crucial in the derivatization of the THTT scaffold, particularly when multiple reactive sites are present in the starting materials or intermediates. The one-pot synthesis of 3,5-disubstituted THTTs demonstrates a degree of regioselectivity, where the two different primary amines are directed to the N-3 and N-5 positions, respectively. researchgate.net

The reaction conditions, such as pH and the nature of the reactants, can influence the outcome of the synthesis. For example, in the synthesis of mono-THTTs, the reaction is often carried out in a phosphate (B84403) buffer at a pH of 7-8 in the second step. mdpi.com The choice of solvent can also play a role in the selectivity of the reaction.

In the synthesis of more complex derivatives, such as those involving multiple reactive functional groups, protecting group strategies may be necessary to ensure that the desired reaction occurs at the intended site. The regioselective modification of other parts of the molecule, such as in the synthesis of hybrid structures, often relies on established synthetic methodologies for those specific functional groups. For example, the regioselective Heck coupling of unsaturated tosylates and mesylates has been studied, which could be a potential tool for further derivatization of THTT structures containing such functionalities. organic-chemistry.org

The following table provides examples of synthesized this compound derivatives:

Derivative TypeN-3 SubstituentN-5 SubstituentLinker (for Bis-derivatives)Reference
Mono-THTTPhenyl1-PhenylethylN/A turkjps.org
Mono-THTTBenzylCarboxyethylN/A turkjps.org
Mono-THTT1-PhenylethylHydroxyN/A turkjps.org
Bis-THTTPropionic acidAlkyl2,3-Propionyl researchgate.netresearchgate.net
Bis-THTTN/AAlkylEthylene researchgate.net

Spectroscopic and Crystallographic Elucidation of Tetrahydrothiadiazine 2 Thione Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of tetrahydrothiadiazine-2-thione compounds, offering precise information on the connectivity and conformation of the molecule.

Proton NMR (¹H NMR) spectroscopy provides characteristic signals for the protons within the this compound ring system. The methylene (B1212753) protons at positions C-4 and C-6 of the tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) nucleus typically appear as distinct singlets in the ¹H-NMR spectrum. medwinpublishers.com For instance, in (5-butyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetic acid, these protons are observed as two separate singlets at approximately δ 4.79 and δ 4.75 ppm. medwinpublishers.com Similarly, in other derivatives, these methylene protons can present as a broad singlet around δ 4.48–4.56 ppm. researchgate.net

In cases of N5-substituted derivatives with a chiral center, the methylene protons at C-4 and C-6 can become diastereotopic, leading to more complex splitting patterns. turkjps.org For example, in 3-phenyl-5-(l-phenylethyl)-tetrahydro-2H-l,3,5-thiadiazine-2-thione, these protons appear as two double doublets at δ 4.63 and 4.69 ppm. turkjps.org However, for N5-hydroxy substituted derivatives, these protons may unexpectedly appear as two separate singlets. turkjps.org The specific chemical shifts and multiplicities of these protons are influenced by the nature of the substituents at the N-3 and N-5 positions. For example, in a series of 3-isobutyl-5-substituted THTT derivatives, the C4 and C6 methylene protons consistently show a singlet at around δ 4.48-4.80 ppm. ekb.eg

¹H NMR Chemical Shifts (δ, ppm) for Representative this compound Derivatives
CompoundC-4 ProtonsC-6 ProtonsOther Characteristic Protons
(5-butyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetic acid4.79 (s)4.75 (s)4.56 (s, C-7), 3.72 (t, C-9), 3.07 (t, C-10)
3-Phenyl-5-(l-phenylethyl)-tetrahydro-2H-l,3,5-thiadiazine-2-thione4.69 (dd)4.63 (dd)7.20-7.50 (m, phenyl protons)
3-(4-Carboxyphenyl)-5-hydroxy-tetrahydro-2H-l,3,5-thiadiazine-2-thione5.45 (s)5.35 (s)7.30-8.10 (m, p-substituted phenyl protons), 13.00 (br s, -COOH)
3-isobutyl-5-methyl-THTT4.80 (s, 4H)0.90 (d, 6H, 2xCH₃), 1.93-2.50 (m, 1H, CH), 3.93 (d, 2H, CH₂)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The thione carbon (C=S) is a key diagnostic signal, typically appearing significantly downfield in the spectrum. For instance, in (5-butyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetic acid, the C-2 (C=S) signal is observed at δ 192.8 ppm. medwinpublishers.com The methylene carbons of the THTT ring, C-4 and C-6, also show characteristic chemical shifts, for example at δ 70.9 and δ 59.4 ppm respectively in the aforementioned butyl derivative. medwinpublishers.com

The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents on the ring. mdpi.com Electronegative atoms attached to the carbon will generally cause a downfield shift (higher ppm value). libretexts.org The positions of the signals for the substituents themselves provide further confirmation of the structure.

¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative
Carbon AtomChemical Shift (ppm)
C-2 (C=S)192.8
C-470.9
C-659.4
C-12 (Carboxylic acid)172.8
C-7, C-8, C-9, C-11 (Butyl and acetate (B1210297) methylenes)52.0, 29.5, 20.9, 52.9
C-10 (Butyl methyl)14.1
medwinpublishers.com

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for determining the through-bond and through-space connectivities, which in turn helps in elucidating the conformational aspects of the molecule. huji.ac.il

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. emerypharma.com Cross-peaks in a COSY spectrum indicate which protons are scalar-coupled, typically through two or three bonds. This is crucial for identifying adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. mdpi.com It provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of carbon resonances. huji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close to each other in space, regardless of whether they are connected by chemical bonds. ucl.ac.uk The presence of cross-peaks in a NOESY spectrum indicates spatial proximity (typically < 5 Å), which is essential for determining the three-dimensional conformation of the molecule. ucl.ac.uk

Through the application of these advanced NMR techniques, a comprehensive picture of the molecular structure and conformation of this compound derivatives can be constructed. researchgate.net

Carbon-13 (¹³C) NMR Spectral Analysis

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound derivatives. researchgate.net The key absorption band for these compounds is the C=S (thione) stretching vibration, which typically appears in the range of 1497-1420 cm⁻¹. turkjps.org Other characteristic absorptions include C-H stretching vibrations. Aromatic C-H stretching is observed in the region of 3059-3021 cm⁻¹, while aliphatic C-H stretching appears at 2979-2832 cm⁻¹. turkjps.org

The presence of specific substituents introduces additional characteristic bands. For example, derivatives containing a carboxylic acid group exhibit a broad O-H stretching band around 3420-3400 cm⁻¹ and a strong C=O stretching absorption between 1711-1692 cm⁻¹. turkjps.org Similarly, N-hydroxy substituted derivatives show an O-H stretching band in the range of 3400-3328 cm⁻¹. turkjps.org The IR spectra, therefore, provide a rapid and effective method for confirming the successful synthesis of substituted tetrahydrothiadiazine-2-thiones by identifying the key functional groups.

Characteristic IR Absorption Bands for this compound Derivatives
Functional GroupVibrational ModeAbsorption Range (cm⁻¹)
C=S (Thione)Stretching1497-1420 turkjps.org
Aromatic C-HStretching3059-3021 turkjps.org
Aliphatic C-HStretching2979-2832 turkjps.org
O-H (Carboxylic Acid)Stretching3420-3400 turkjps.org
C=O (Carboxylic Acid)Stretching1711-1692 turkjps.org
O-H (N-hydroxy)Stretching3400-3328 turkjps.org

Raman spectroscopy offers complementary information to IR spectroscopy for the structural characterization of this compound. riverd.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=S stretching vibration, which is a key feature in the IR spectrum, also gives a characteristic signal in the Raman spectrum, often observed in the region of 1020-1250 cm⁻¹. orientjchem.org

Infrared (IR) Spectroscopy for Functional Group Identification

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight of a compound and offering clues to its structure through the analysis of fragment ions.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical method used to determine the exact molecular masses of compounds with extremely high accuracy, typically to four or five decimal places. alevelchemistry.co.ukmeasurlabs.com This level of precision allows for the unambiguous determination of a molecule's elemental formula, a task that is often impossible with standard low-resolution mass spectrometry, which may not distinguish between two molecules having the same nominal mass. alevelchemistry.co.ukbioanalysis-zone.com

For this compound, HRMS would be employed to confirm its elemental composition (C₂H₄N₂S₂). By measuring the exact mass of the molecular ion, researchers can differentiate it from other potential compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.com Techniques such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly used to achieve the high resolution necessary for this analysis. researchgate.net

Table 1: Theoretical Mass Data for this compound This table presents the calculated theoretical mass values for the target compound, which would be verified using HRMS.

Compound Name Molecular Formula Nominal Mass (Da) Monoisotopic (Exact) Mass (Da)

In mass spectrometry, particularly under electron impact (EI) ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. libretexts.org The resulting pattern of fragment ions is characteristic of the molecule's structure and can be used to elucidate the connectivity of atoms. raco.catnih.gov

The fragmentation of this compound would likely proceed through several key pathways based on its heterocyclic structure containing C-N, C-S, and C=S bonds. Common fragmentation mechanisms include alpha cleavage, where a bond adjacent to a heteroatom breaks, and the elimination of small, stable neutral molecules. libretexts.org Analysis of the mass differences between the molecular ion and the major fragment ions allows for the reconstruction of these pathways. While specific experimental data for this compound is not detailed, likely fragmentation patterns can be predicted based on the known behavior of similar heterocyclic thioamides and pyrimidinethiones. sapub.org

Table 2: Plausible Mass Spectrometry Fragments for this compound This table outlines potential fragmentation pathways and the corresponding theoretical m/z values for fragments of this compound.

Proposed Fragment Structure Neutral Loss Plausible m/z Fragmentation Pathway Description
[C₂H₃N₂S₂]⁺ H 135 Loss of a hydrogen radical.
[CH₂NS]⁺ CH₂NS₂ 58 Cleavage of the heterocyclic ring.
[CS₂]⁺ C₂H₄N₂ 76 Fragmentation involving the thione group.

High-Resolution Mass Spectrometry (HRMS) Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum. libretexts.org This absorption corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states. unl.pt The resulting spectrum provides valuable information about the electronic structure of a molecule, particularly the presence of chromophores and conjugated systems.

In this compound, the primary chromophore is the thiocarbonyl group (C=S). This group contains non-bonding electrons (n) on the sulfur atom and both sigma (σ) and pi (π) electrons in the double bond. The absorption of UV energy can promote these electrons to higher energy anti-bonding orbitals (π* and σ*). The key electronic transitions expected for this molecule are:

n → π* transition: This involves exciting a non-bonding electron from the sulfur atom into the anti-bonding π* orbital of the C=S double bond. These transitions are typically of lower energy and appear at longer wavelengths.

π → π* transition: This involves promoting an electron from the π bonding orbital to the π* anti-bonding orbital. This transition is of higher energy and occurs at shorter wavelengths compared to the n→π* transition.

The position (λmax) and intensity of these absorption bands are sensitive to the molecular environment and substitution. ethz.ch

Table 3: Expected UV-Vis Electronic Transitions for this compound This table summarizes the types of electronic transitions that UV-Vis spectroscopy would reveal for the compound.

Transition Type Orbitals Involved Expected Energy Requirement Chromophore
n → π* Non-bonding to Pi anti-bonding Low C=S
π → π* Pi bonding to Pi anti-bonding High C=S
n → σ* Non-bonding to Sigma anti-bonding High C-S, C-N

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the most definitive technique for determining the complete three-dimensional structure of a crystalline compound at the atomic level. rigaku.comyoutube.com It provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. uol.deuhu-ciqso.es

To perform this analysis, a suitable single crystal of this compound must be grown. uhu-ciqso.es This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected by a detector. youtube.com The geometric arrangement of the diffraction spots—their positions and intensities—is directly related to the arrangement of atoms within the crystal lattice. uol.de

Through complex computational analysis, this diffraction data is used to generate an electron density map of the molecule, from which the positions of individual atoms can be determined. The resulting structural solution confirms the molecular connectivity and reveals the specific solid-state conformation of the heterocyclic ring (e.g., chair, boat, or envelope conformation). Studies on related heterocyclic systems, such as indolyl-triazolo-thiadiazoles, have successfully used this method to confirm and analyze molecular structures. mdpi.com

For this compound, the analysis would focus on identifying and quantifying these interactions. Given the presence of N-H groups (proton donors) and the sulfur atom of the thione group (a potential proton acceptor), hydrogen bonding of the N-H···S=C type is a highly probable and significant interaction. Additionally, other weaker interactions are likely to play a crucial role in the supramolecular assembly, including:

S···S interactions: Close contacts between sulfur atoms of adjacent molecules.

C-H···S interactions: Weak hydrogen bonds involving C-H groups and sulfur atoms.

The study of similar S,N-rich heterocycles has shown that crystal packing is often dominated by a rich network of short intermolecular contacts involving sulfur, nitrogen, and other heteroatoms. mdpi.com

Table 4: Potential Intermolecular Interactions in Crystalline this compound This table lists the types of non-covalent interactions that are expected to define the crystal packing of the title compound, which would be confirmed by X-ray diffraction.

Interaction Type Donor/Group 1 Acceptor/Group 2 Significance
Hydrogen Bond N-H S=C Strong, primary structure-directing force.
Chalcogen Bond S S, N Directional interaction involving sulfur atoms. researchgate.net

Compound Index

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound

Single-Crystal X-ray Diffraction Studies

Advanced Spectroscopic and Analytical Methodologies for Complex this compound Derivatives

The structural elucidation and quantification of complex this compound derivatives increasingly rely on sophisticated analytical techniques that offer enhanced sensitivity, selectivity, and resolving power. The coupling of separation methods with powerful spectroscopic detectors, known as hyphenated techniques, alongside advanced data analysis methodologies, has become indispensable for comprehensively characterizing these intricate molecules.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) in Derivative Analysis

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. ajrconline.orgsaspublishers.com For the analysis of this compound derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly prominent. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. humanjournals.com This method is exceptionally well-suited for the analysis of non-volatile and thermally labile this compound derivatives. The initial LC separation resolves the complex mixture into its individual components. Subsequently, the tandem mass spectrometer provides detailed structural information through fragmentation analysis. humanjournals.com

The process typically involves:

Liquid Chromatographic Separation: The derivative mixture is separated on an LC column. The choice of column and mobile phase is critical for achieving optimal separation of the various derivatives.

Ionization: The separated components are ionized, most commonly using Electrospray Ionization (ESI), which is a soft ionization technique that minimizes fragmentation of the parent molecule.

Tandem Mass Spectrometry (MS/MS): In the mass spectrometer, the protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) are selected in the first mass analyzer. These selected ions are then fragmented through collision-induced dissociation (CID). The resulting fragment ions are analyzed in the second mass analyzer, providing a characteristic fragmentation pattern that serves as a structural fingerprint for the specific derivative. ddtjournal.com

A study on novel 1,3,5-thiadiazine-2-thione derivatives containing a hydrazide moiety utilized mass spectrometry, alongside IR and NMR spectroscopy, to characterize the synthesized compounds. researchgate.net The high-resolution mass spectra (HRMS) obtained via ESI provided precise mass measurements, confirming the elemental composition of the derivatives. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For many this compound derivatives, derivatization may be necessary to increase their volatility and thermal stability, making them amenable to GC analysis. jfda-online.com Common derivatization techniques include silylation or acylation, which convert polar functional groups into less polar, more volatile derivatives. jfda-online.com

The GC-MS analysis workflow includes:

Gas Chromatographic Separation: The volatile derivatives are separated based on their boiling points and interactions with the stationary phase in a capillary GC column.

Ionization: As the separated components elute from the GC column, they are typically ionized by Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation.

Mass Spectrometry: The resulting fragment ions are separated by their mass-to-charge ratio, producing a mass spectrum that is highly characteristic of the compound's structure. This fragmentation pattern can be compared against spectral libraries for identification. nih.gov

Research on thiosemicarbazones, which share structural similarities with some thiadiazine derivatives, has demonstrated the utility of GC-MS in studying their thermal decay and mass spectral fragmentation patterns. scirp.org Such studies provide insights into the fragmentation pathways, which is crucial for the structural elucidation of unknown derivatives.

Below is an interactive data table summarizing the application of these hyphenated techniques in the analysis of related thiadiazine derivatives.

Analytical TechniqueDerivative TypeKey FindingsReference
LC-MS/MS1,3,5-Thiadiazine-2-thione with hydrazide moietyCharacterization and confirmation of molecular structures. researchgate.net
HRMS (ESI)2H-Benzo[e] ajrconline.orghumanjournals.comresearchgate.netthiadiazine 1,1-dioxide derivativesPrecise mass determination for formula confirmation. mdpi.com
GC-MSAcetophenone-derived thiosemicarbazonesElucidation of thermal decay and fragmentation pathways. scirp.org
LC-MSRydingia michauxii extracts containing various natural productsIdentification and quantification of bioactive compounds. mdpi.com
LC-MS/MSRetinoids and their metabolites in serumDevelopment of a sensitive and specific quantitative method. thermofisher.com

Multivariate Spectroscopic Data Analysis

The large and complex datasets generated by modern spectroscopic instruments, especially when analyzing mixtures of this compound derivatives, often necessitate the use of multivariate data analysis techniques for effective interpretation. researchgate.net These chemometric methods can extract meaningful information from overlapping spectral signals and identify subtle patterns that are not apparent through visual inspection alone. researchgate.net

Principal Component Analysis (PCA):

PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original variance. researchgate.netaspentech.com In the context of spectroscopic analysis of this compound derivatives, PCA can be applied to a series of spectra (e.g., from different reaction batches or time points) to:

Identify outliers and trends in the data.

Cluster samples with similar spectral characteristics, which may correspond to similar chemical compositions.

Identify the most significant sources of variation in the spectra.

For instance, a study on the chemometric analysis of indazole derivatives, which are also nitrogen-containing heterocyclic compounds, utilized multivariate analysis to understand structure-activity relationships. researchgate.net

Partial Least Squares (PLS) Regression:

PLS is a supervised regression technique that is particularly useful for building predictive models when there are many, highly correlated predictor variables, such as the absorbance values at different wavelengths in a series of spectra. researchgate.netaspentech.com PLS can be used to create calibration models that correlate the spectral data of this compound derivatives with a property of interest, such as the concentration of a specific derivative or a measure of biological activity.

The application of multivariate analysis to spectroscopic data often involves the following steps:

Spectral Preprocessing: Raw spectral data is often pre-processed to remove unwanted variations, such as baseline shifts and scattering effects. Common preprocessing methods include mean centering, scaling, smoothing, and calculating derivatives of the spectra. researchgate.net

Model Building: A PCA or PLS model is built using a training set of spectra.

Model Validation: The predictive ability of the model is tested using an independent validation set of spectra.

A study on the use of Near-Infrared (NIR) spectroscopy combined with multivariate analysis demonstrated the ability to discriminate between infected and uninfected potatoes based on their spectral data, highlighting the power of these methods in complex sample analysis. researchgate.net Similarly, these techniques can be applied to the spectra of this compound derivatives to classify them or predict their properties.

The following interactive data table illustrates the application of multivariate analysis in spectroscopic studies of various chemical and biological systems, which is analogous to its potential use for this compound derivatives.

Analysis TypeSystem StudiedMultivariate MethodOutcomeReference
ClassificationPotato brown rot diseasePCA, PLS-DAHigh accuracy discrimination between healthy and diseased samples. researchgate.net
Quantitative PredictionFat quality in porkPLS RegressionPrediction of fatty acid composition from NIR spectra. mdpi.com
IdentificationUnknown substancesPCA, PLSIdentification of substances and determination of concentration ratios in mixtures from terahertz spectra. researchgate.net
EstimationLeaf nitrogen concentration in wheatMLR, PCR, PLS, SVMDevelopment of stable estimation models from canopy spectral reflectance. frontiersin.org

Theoretical and Computational Chemistry of Tetrahydrothiadiazine 2 Thione

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the intrinsic properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations offer a detailed view of the electronic structure and energetic landscape of Tetrahydrothiadiazine-2-thione.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) has become a popular and versatile computational method for investigating the electronic structure of many-body systems, including molecules like this compound. wikipedia.org DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in studying thiazine (B8601807) derivatives. researchgate.net These studies focus on the molecule's ground state electronic structure to predict its chemical behavior. scispace.com

Key aspects of the electronic structure that are elucidated using DFT include the distribution of electron density and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity.

From these orbital energies, a range of global reactivity descriptors can be calculated to quantify the molecule's reactivity. scirp.orgrsc.org These descriptors provide a framework for understanding how the molecule will interact with other chemical species.

Table 1: Key Reactivity Descriptors from DFT

Descriptor Formula Significance
Electron Affinity (A) A = -ELUMO Energy released when an electron is added.
Ionization Potential (I) I = -EHOMO Energy required to remove an electron.
Chemical Potential (μ) μ = -(I+A)/2 The escaping tendency of electrons from a system.
Chemical Hardness (η) η = (I-A)/2 Resistance to change in electron configuration.
Electronegativity (χ) χ = (I+A)/2 The power to attract electrons.

| Electrophilicity Index (ω) | ω = μ²/2η | A measure of the electrophilic character of a species. mdpi.com |

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated from DFT calculations to visualize the charge distribution on the molecule's surface. researchgate.net These maps use a color scale (typically red for electron-rich, negative potential areas and blue for electron-poor, positive potential areas) to identify the likely sites for nucleophilic and electrophilic attacks. researchgate.netmdpi.com For thiazine derivatives, the nitrogen atoms are often identified as nucleophilic sites, while sulfur atoms can act as electrophilic sites. researchgate.net

Ab Initio Methods for Molecular Properties and Stability

These methods are also crucial for assessing the stability of different phases of materials under various conditions. For example, ab initio calculations have been used to explore the phase stability of alloys at high temperatures and pressures, demonstrating their power in predicting material behavior under extreme conditions. aps.org For a molecule like this compound, ab initio calculations can provide a precise determination of its thermodynamic stability and the energetic relationships between its different potential forms.

Conformational Analysis and Energy Minima Determination

Conformational analysis is the study of the different three-dimensional arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods are employed to systematically explore the potential energy surface of a molecule to identify its stable conformers, which correspond to energy minima. nih.gov

For cyclic systems like this compound, the ring can adopt various conformations. The goal of the analysis is to find the lowest energy conformation, known as the global energy minimum, as well as other low-energy conformers that may be populated at room temperature. rsc.org The relative energies of these conformers determine their population distribution according to the Boltzmann distribution. rsc.org

Theoretical studies on analogous six-membered heterocyclic rings often reveal chair or boat conformations as the primary structures. For the this compound ring, an envelope conformation has been identified in the solid state. researchgate.net Computational scans of the potential energy surface, by systematically changing key dihedral angles, can map out the path of interconversion between different conformers. These scans reveal the energy barriers (transition states) that separate the energy minima. researchgate.net

Table 2: Example of Calculated Relative Energies for Conformers of a Related Heterocycle

Conformation Dihedral Angle (°) Relative Energy (kJ mol⁻¹)
trans (global minimum) 180 0.0
cis 0 2.7
gauche 91.5 10.5
Transition State 48.6 48.6

Note: This table is illustrative, based on data for analogous compounds, to show how conformational energies are typically presented. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of molecules at zero Kelvin, molecular modeling and dynamics simulations introduce temperature and time, allowing for the study of the dynamic behavior of molecules in various environments.

Prediction of Conformational Preferences in Solution and Solid States

The conformation of a molecule can be significantly influenced by its environment. Molecular modeling techniques can predict how the conformational preferences of this compound might differ between the gas phase, solution, and the solid state.

In the solid state, the conformation is often determined by packing forces in the crystal lattice. X-ray crystallography studies of 3,5-disubstituted-tetrahydro-2H-thiadiazine-2-thiones have shown that the ring typically adopts an envelope conformation. researchgate.net

In solution, the presence of solvent molecules can stabilize or destabilize certain conformers. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by using a continuum model that represents the solvent as a medium with a specific dielectric constant. beilstein-journals.org These simulations help predict the dominant conformations in different solvents. For example, the relative Gibbs free energies of different conformers can be calculated in various solvents to determine their equilibrium populations. beilstein-journals.orgmdpi.com Molecular dynamics simulations further allow for the observation of how the molecule's conformation fluctuates over time in a solution environment. nih.gov

Simulation of Reaction Pathways and Energy Profiles

Molecular dynamics (MD) and other simulation techniques are powerful tools for exploring the mechanisms of chemical reactions. nih.gov They allow researchers to simulate the trajectory of a reaction, mapping out the most likely pathway from reactants to products. rsc.org This involves identifying intermediate structures and, crucially, the high-energy transition states that must be overcome for the reaction to proceed. nih.gov

The energy changes along this pathway are visualized using a reaction energy profile. savemyexams.comkhanacademy.org This profile plots the potential energy of the system against the reaction coordinate, a parameter that represents the progress of the reaction. The peaks on this profile correspond to transition states, and their height relative to the reactants represents the activation energy (Ea) of that step. savemyexams.com

For this compound, simulations can model various processes, such as its degradation pathways or its interaction with a biological target. By calculating the energy profile, computational chemists can determine the rate-determining step of a multi-step reaction (the step with the highest activation energy) and gain a quantitative understanding of the reaction's kinetics. khanacademy.org Simulations of the interconversion between different conformers also yield energy profiles that show the barriers to ring flipping or bond rotation. researchgate.net

Computational Approaches to Understand Ligand-Target Interactions (Methodology for binding modes)

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are pivotal in elucidating the binding modes of this compound (THTT) derivatives with their biological targets. These in silico techniques provide insights into the non-covalent interactions that govern the ligand-receptor recognition process, which is fundamental for structure-based drug design.

Molecular docking is a widely used computational tool to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method involves sampling different conformations of the ligand within the binding site of the target protein and then scoring these conformations to estimate the binding affinity. diva-portal.org For instance, in studies involving THTT derivatives as potential neuroprotective agents, molecular docking has been employed to predict their binding affinity for targets like TNF-α and COX-2. nih.gov The interactions are often characterized by a combination of hydrogen bonding and van der Waals forces. nih.gov Similarly, docking studies on THTT derivatives as anti-leishmanial agents have shown good binding interactions with the active site of the Leishmania pteridine (B1203161) reductase enzyme (PTR1). researchgate.net The accuracy of docking can be validated through self-docking and cross-docking experiments, where the predicted binding mode is compared to an experimentally determined crystal structure, with a root mean square deviation (RMSD) of less than 2Å generally considered a successful prediction. rice.edu

The process often begins with the preparation of both the ligand and the protein. Ligand structures can be generated and optimized using computational chemistry software, while the protein structures are typically obtained from crystallographic data. plos.org Docking programs like AutoDock and FITTED are then used to map possible binding modes. nih.govmdpi.com The results are often ranked based on a scoring function that estimates the free energy of binding. mdpi.com

Following molecular docking, molecular dynamics (MD) simulations can be used to provide a more detailed and dynamic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding mode and the flexibility of the protein-ligand complex. mdpi.com These simulations can help refine the binding poses obtained from docking and provide a more accurate estimation of the binding free energy. diva-portal.org

Target Identification and Preparation: Identifying the biological target and obtaining its three-dimensional structure, often from a protein database.

Ligand Preparation: Generating the 3D structure of the THTT derivative and optimizing its geometry.

Molecular Docking: Predicting the binding pose and affinity of the ligand to the target protein. nih.gov

Molecular Dynamics Simulations: Simg the dynamic behavior of the ligand-protein complex to assess stability and refine the binding mode. mdpi.com

Binding Free Energy Calculation: Estimating the strength of the interaction, which can be used to rank potential drug candidates.

This integrated computational approach is instrumental in rationalizing the biological activity of THTT derivatives and guiding the design of new, more potent compounds.

Structure-Reactivity and Structure-Property Relationship Studies (SRR/SPR)

Elucidation of Substituent Effects on Chemical Reactivity

The chemical reactivity of the this compound (THTT) scaffold can be significantly influenced by the nature of the substituents attached to the heterocyclic ring. Understanding these substituent effects is crucial for modulating the compound's properties for various applications.

One of the key aspects influenced by substituents is the acidity of the molecule, represented by its pKa value. For a series of 3-(2-phenylethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione-5-acetic acid derivatives, it was found that electron-withdrawing substituents on the α-carbon of the acetic acid moiety lead to lower pKa values. researchgate.net This is consistent with the inductive effect, where electron-withdrawing groups stabilize the conjugate base, thereby increasing the acidity of the parent molecule. researchgate.netlibretexts.org

Quantitative Structure-Activity Relationship (QSAR) studies have been performed on THTT derivatives to correlate their biological activity with physicochemical properties. researchgate.netnih.gov In one such study on 3-allyl-5-substituted-THTTs with antimicrobial activity, the antifungal activity against Scopulariopsis brevicaulis was correlated with physicochemical descriptors of the substituents at the N-5 position. researchgate.net The resulting QSAR equation can help in predicting the biological activity of new derivatives and in understanding the structural requirements for optimal activity. spu.edu.sy

The general principles of substituent effects on aromatic systems, while not directly applicable to the saturated THTT ring, provide a useful framework for understanding electronic effects. Substituents are broadly classified as electron-donating or electron-withdrawing based on their ability to alter the electron density of the molecule through inductive and resonance effects. libretexts.org These electronic modifications can impact the nucleophilicity or electrophilicity of different parts of the THTT molecule, thereby influencing its reaction rates and equilibrium constants.

For instance, in the synthesis of N-acetylated phenylazopyrazoles, the yield of the reaction was found to be dependent on the electronic nature of the substituents. beilstein-journals.org Electron-donating groups led to low yields due to poor reactivity of the diazonium salt, while strong electron-withdrawing groups also reduced the yield, likely due to decreased nucleophilicity of the aniline (B41778) derivative. beilstein-journals.org Similar principles can be expected to apply to reactions involving the THTT ring system.

The following table summarizes the observed effects of substituents on the properties of THTT derivatives based on available literature.

Substituent PositionSubstituent TypeObserved EffectReference
α-carbon of acetic acid at N-5Electron-withdrawingLower pKa (increased acidity) researchgate.net
N-5Various alkyl and aralkyl groupsAltered antimicrobial activity, allowing for QSAR model development researchgate.net
GeneralElectron-donating/withdrawingInfluences reaction yields and rates in related heterocyclic systems beilstein-journals.org

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the theoretical prediction of spectroscopic parameters of molecules like this compound. mdpi.comivanmr.com These calculations provide valuable insights into the structural and electronic properties of molecules and can aid in the interpretation and assignment of experimental spectra. ruc.dk

DFT calculations can be used to predict a variety of spectroscopic data, including:

NMR Spectra: Chemical shifts (δ) and spin-spin coupling constants (J) for nuclei such as ¹H, ¹³C, and ¹⁹F can be calculated. mdpi.com By comparing calculated and experimental spectra, it is often possible to confirm the structure of a synthesized compound or to distinguish between different isomers or tautomers. mdpi.comnih.gov For example, in the case of 2-nitroimidazole-based radiopharmaceuticals, DFT calculations of NMR shielding tensors and spin-spin coupling constants have been correlated with experimental findings. mdpi.com A scaling procedure based on the correlation between experimental and calculated chemical shifts for known compounds can be used to predict the chemical shifts for new molecules with higher accuracy. mdpi.com

Infrared (IR) and Raman Spectra: Vibrational frequencies and intensities can be computed to predict the appearance of IR and Raman spectra. mdpi.com These calculations can help in assigning the observed vibrational bands to specific functional groups and vibrational modes within the molecule. Both harmonic and anharmonic approximations can be used, with the latter often providing more accurate results. mdpi.comresearchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. arxiv.org This can provide information about the electronic transitions within the molecule.

The accuracy of these theoretical predictions is dependent on the chosen computational method, including the functional and basis set. mdpi.comruc.dk For instance, the B3LYP functional with a 6-311+G(2d,p) basis set is a commonly used combination for calculating NMR parameters. mdpi.com The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can also improve the accuracy of the predictions, especially for polar molecules. nih.gov

A study on 2-nitroimidazole (B3424786) derivatives demonstrated that the 2-nitroimidazole moiety largely determines the spectroscopic properties of its derivatives, a principle that can be extended to the THTT scaffold where the core ring structure will dominate the spectroscopic features. mdpi.com

The synergy between experimental spectroscopy and theoretical calculations is a powerful approach for structural elucidation. mdpi.comnih.gov When experimental data is complex or ambiguous, theoretical predictions can provide the necessary information to make a definitive assignment.

The following table provides an overview of the types of spectroscopic parameters that can be predicted for THTT and its derivatives using theoretical methods.

Spectroscopic TechniquePredicted ParametersComputational Method
Nuclear Magnetic Resonance (NMR)Chemical Shifts (δ), Spin-Spin Coupling Constants (J)DFT (e.g., B3LYP/6-311+G(2d,p))
Infrared (IR) / Raman SpectroscopyVibrational Frequencies, IntensitiesDFT (Harmonic and Anharmonic)
UV-Vis SpectroscopyExcitation Energies, Oscillator Strengths (λ_max)TD-DFT

Table of Compound Names

Abbreviation/NumberFull Chemical Name
THTTThis compound
TDT12-(5-propyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetic acid
TDT22-(5-propyl-2-thioxo-1,3,5-thiadiazinan-3-yl)acetic acid
EP1, EP2, EP3, EP43-(2-phenylethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione-5-acetic acid derivatives
FMISOFluoromisonidazole
FAZAFluoroazomycin arabinoside
FETAFluoroetanidazole
FETNIMFluoroerythronitroimidazole
EF52-(2-nitroimidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide
Dazomet3,5-Dimethyl-1,3,5-thiadiazinane-2-thione

Reactivity, Transformation Pathways, and Chemical Stability of Tetrahydrothiadiazine 2 Thione

Hydrolysis and Decomposition Pathways

The stability of the tetrahydrothiadiazine-2-thione ring is significantly influenced by aqueous environments, where it undergoes hydrolysis and subsequent decomposition. These processes are critical in understanding its environmental fate and its utility as a prodrug, where controlled release of active compounds is desired. researchgate.netturkjps.org

The degradation of this compound derivatives in aqueous solutions is markedly dependent on pH. researchgate.net Studies have shown that these compounds exhibit high stability in acidic conditions. researchgate.netnih.gov However, under neutral to basic conditions, they are susceptible to hydrolysis. researchgate.netnih.gov The pH-rate profile for the degradation of these derivatives can be explained by specific base-catalyzed reactions. researchgate.net This pH sensitivity is a key feature, particularly in its application as a prodrug system, where the compound is designed to be stable in the acidic environment of the stomach but release the active drug at the physiological pH of the bloodstream. nih.gov The hydrolysis involves the scission (breaking) of the heterocyclic ring.

Upon hydrolysis, the this compound ring breaks down to form isothiocyanates and dithiocarbamic acids. researchgate.netturkjps.orgresearchgate.net These decomposition products are often the source of the biological activity attributed to the parent compound. researchgate.netturkjps.orgresearchgate.net The general pathway involves the reaction of primary amines with carbon disulfide to form a dithiocarbamic acid salt in situ, which then cyclizes with formaldehyde (B43269) to produce the this compound ring. turkjps.org The reverse of this process, hydrolysis, leads back to these precursors. turkjps.org The formation of isothiocyanates is a common outcome of the decomposition of dithiocarbamate (B8719985) salts. nih.gov

The decomposition of a specific derivative, Dazomet (3,5-dimethyl-tetrahydro-1,3,5-thiadiazine-2-thione), exemplifies this pathway. It degrades in the presence of water or dilute acids to form methylisothiocyanate, formaldehyde, and monomethylamine. nih.gov

Table 1: Decomposition Products of this compound Derivatives

DerivativeDecomposition ConditionsMajor Products
General 3,5-disubstituted derivativesHydrolysisIsothiocyanates, Dithiocarbamic acids
Dazomet (3,5-dimethyl derivative)Water, Dilute AcidsMethylisothiocyanate, Formaldehyde, Monomethylamine

The rate of decomposition of this compound and its derivatives can be influenced by catalysts. While specific studies on the catalytic decomposition of this compound itself are not extensively detailed in the provided search results, the decomposition of related compounds like hydrogen peroxide is known to be significantly accelerated by various catalysts, including metal ions and enzymes. proakademia.eu For instance, the decomposition of hydrogen peroxide is catalyzed by copper(II) complexes, and the reaction rate increases with pH. nih.gov This suggests that metal ions and changes in pH could play a catalytic role in the decomposition kinetics of this compound, especially considering its pH-dependent hydrolysis. The decomposition of dithiocarbamate salts, which are intermediates in the formation and hydrolysis of the this compound ring, can be mediated by reagents like tosyl chloride, indicating that chemical agents can also catalyze the breakdown of these structures to form isothiocyanates. organic-chemistry.org

Formation of Isothiocyanates and Dithiocarbamic Acids as Decomposition Products

Redox Chemistry and Derivatives

The redox chemistry of sulfur-containing heterocycles is an active area of research. For instance, derivatives of 1,3-dithiole-2-thione, a related sulfur-containing heterocycle, are precursors to tetrathiafulvalene (B1198394) (TTF) compounds, which are known for their redox-active properties and use in conducting materials. beilstein-journals.org The redox behavior of such compounds can be studied using techniques like cyclic voltammetry. nih.goviiserpune.ac.in While specific studies on the redox chemistry of this compound are not detailed in the search results, the presence of sulfur atoms in the ring suggests that it could potentially undergo oxidation-reduction reactions. The development of redox-active derivatives could open up new applications for this class of compounds in materials science and electrochemistry. jcesr.org

Coordination Chemistry of Tetrahydrothiadiazine 2 Thione As a Ligand

Ligand Design Principles and Chelation Modes

The coordination behavior of Tetrahydrothiadiazine-2-thione (THTT) is primarily governed by the electronic and steric properties of its heterocyclic ring, which features a thioamide functional group (-N-C=S). This moiety is crucial for its function as a ligand.

Ligand Design Principles: The design of ligands based on the THTT scaffold leverages its inherent structural features. The key principle is the presence of multiple donor sites: the exocyclic thione sulfur atom and the nitrogen atoms within the ring. researchgate.net Like related heterocyclic thiones, THTT can exhibit thiol-thione tautomerism, which can be influenced by the solvent, pH, and the nature of the metal ion it coordinates to. nih.gov This flexibility allows it to act as either a neutral ligand or, upon deprotonation, as an anionic ligand, significantly diversifying its coordination chemistry. nih.gov Ligands can be designed with specific substituents at the 3- and 5-positions of the thiadiazine ring to modulate the ligand's solubility, steric bulk, and electronic properties, thereby fine-tuning the characteristics of the resulting metal complexes. researchgate.net

Chelation Modes: this compound is a versatile ligand capable of coordinating to metal ions in several ways. The most common modes involve the sulfur and nitrogen atoms.

Monodentate Coordination: The ligand can bind to a metal center through a single donor atom. The exocyclic thione sulfur atom is a soft donor and has a strong affinity for soft metal ions. Coordination can also occur through one of the ring nitrogen atoms.

Bidentate Chelation (N,S-Chelation): Many studies on related compounds show that the most significant chelation involves both a nitrogen atom and the exocyclic sulfur atom. bohrium.com This forms a stable five- or six-membered chelate ring with the metal ion. The chelating behavior often enhances the stability of the resulting metal complex compared to monodentate coordination. researchgate.net

Bridging Coordination: The ligand can bridge two metal centers. This can occur in a bidentate fashion, where the sulfur atom binds to one metal and a nitrogen atom binds to another, or through the thioamide group, linking multiple metal units to form polynuclear complexes or coordination polymers. Dithiocarbamates, which also contain a CS₂ moiety, are well-known for their ability to act as bridging ligands. chemijournal.com

The specific chelation mode adopted depends on several factors, including the metal ion's identity, its oxidation state, the reaction conditions, and the steric and electronic nature of the substituents on the THTT ring. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound ligands typically follows standard coordination chemistry procedures. The characterization of these complexes is crucial to determine their structure, stoichiometry, and physicochemical properties.

Synthesis: A general and common method for synthesizing these complexes involves the reaction of a THTT derivative with a suitable metal salt in a solvent. researchgate.netmdpi.com The ligand is typically dissolved in an organic solvent, such as ethanol (B145695) or methanol, and a solution of the metal salt (e.g., chlorides, sulfates, or nitrates of transition metals like Co(II), Ni(II), Cu(II), and Zn(II)) is added. researchgate.netmdpi.com The reaction mixture is often heated under reflux for several hours to ensure the completion of the reaction. mdpi.com The resulting metal complex, which may precipitate from the solution upon cooling or after partial solvent removal, is then isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried. bohrium.com The stoichiometry of the final complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) can often be controlled by the molar ratio of the reactants used. mdpi.com

Characterization: A combination of spectroscopic and analytical techniques is employed to elucidate the structure of the synthesized complexes:

Infrared (IR) Spectroscopy: This technique is vital for determining the ligand's coordination mode. A shift in the vibrational frequency of the C=S (thione) band in the complex's spectrum compared to the free ligand indicates the involvement of the sulfur atom in coordination. researchgate.net Similarly, changes in the bands associated with the N-H or C-N groups can confirm the participation of nitrogen atoms in bonding to the metal ion. chemijournal.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to confirm the structure of diamagnetic complexes. Changes in the chemical shifts of protons and carbons near the donor atoms upon complexation provide evidence of coordination. researchgate.net

Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N, S) in the complex, which helps in confirming its proposed empirical formula and stoichiometry. bohrium.com

Mass Spectrometry: This method provides information about the molecular weight of the complex, further confirming its composition. researchgate.net

Molar Conductance Measurements: These measurements, taken in a suitable solvent, help to determine whether the complex is an electrolyte or non-electrolyte, providing insight into whether anions are inside or outside the coordination sphere. sdiarticle5.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge-transfer bands, which can help in determining the geometry of the coordination sphere. mdpi.com

The table below summarizes the characterization data for a representative metal complex of a THTT derivative.

ComplexColorYield (%)M.P. (°C)Important IR Bands (cm⁻¹)
[Fe(C₉H₁₅N₂O₃S₂)₂]Brown60%241-243701 (C=S), 597 (M-S)

Table based on data for an iron complex of a 2-(5-butyl-6-thioxo-1,3,5-thiadiazinane-3-yl)acetic acid ligand, a derivative of THTT. researchgate.net

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of coordination compounds are dictated by the identity of the central metal ion, its oxidation state (and thus its d-electron count), and the nature of the ligand field. nih.gov For complexes of this compound, these properties are of significant interest.

Electronic Properties: The interaction between the d-orbitals of the transition metal and the donor atoms of the THTT ligand leads to the splitting of the d-orbitals into different energy levels. The magnitude of this splitting determines the electronic properties of the complex. The electronic spectra (UV-Vis) of these complexes reveal transitions between these split d-orbitals (d-d transitions) and charge-transfer transitions (ligand-to-metal or metal-to-ligand). rsc.org These spectra are instrumental in determining the coordination geometry of the complex, with different geometries (e.g., octahedral, tetrahedral) giving rise to characteristic spectral patterns. researchgate.net

Magnetic Properties: The magnetic behavior of THTT complexes depends on the number of unpaired electrons in the d-orbitals of the metal center. researchgate.net

Paramagnetism: Complexes with one or more unpaired electrons are paramagnetic and are attracted to an external magnetic field. nih.gov The strength of this attraction is proportional to the number of unpaired electrons.

Diamagnetism: Complexes in which all electrons are paired are diamagnetic and are weakly repelled by a magnetic field. researchgate.net

For a given metal ion, the ligand field created by THTT can lead to either high-spin or low-spin complexes, particularly in octahedral geometries. A strong ligand field causes a large splitting of the d-orbitals, forcing electrons to pair up in the lower energy orbitals (low-spin). A weak ligand field results in a smaller splitting, and electrons will occupy the higher energy orbitals before pairing up (high-spin), maximizing the number of unpaired electrons.

PropertyDescription
Spin State Can be high-spin or low-spin, especially for d⁴-d⁷ metal ions in octahedral fields, depending on the ligand field strength of THTT. Tetrahedral complexes are typically high-spin. researchgate.net
Magnetism Complexes with unpaired electrons (e.g., from Co(II), Ni(II), Cu(II), Fe(II/III)) are expected to be paramagnetic. Complexes with d¹⁰ metals like Zn(II) are diamagnetic. researchgate.netresearchgate.net
Measurement Magnetic susceptibility measurements at various temperatures (VT-magnetic measurements) are used to determine the effective magnetic moment, which reveals the number of unpaired electrons.

Applications of this compound Coordination Compounds in Catalysis

While the primary research focus on THTT complexes has often been on their biological activities, the structural features of these compounds make them promising candidates for applications in catalysis. researchgate.net Coordination compounds are widely used as catalysts in numerous industrial and laboratory-scale organic transformations.

The presence of "soft" sulfur and "hard/borderline" nitrogen donor atoms in THTT allows it to stabilize various oxidation states of transition metals, which is a key requirement for many catalytic cycles. Thione-containing ligands, in general, have been successfully employed in several catalytic systems.

Cross-Coupling Reactions: Palladium complexes are workhorses in C-C bond formation reactions. Palladium pincer complexes featuring bis(N-heterocyclic thione) ligands have demonstrated catalytic activity in important transformations like the Suzuki, Heck, and Sonogashira cross-coupling reactions. rsc.org This suggests that Pd(II) complexes of THTT could potentially catalyze similar reactions.

Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes are well-known for their ability to catalyze hydrogenation reactions. Half-sandwich ruthenium(II) complexes with thione ligands have been shown to be active catalysts for the transfer hydrogenation of ketones to alcohols. researchgate.net This process is attractive for its use of safer hydrogen sources like isopropanol.

Hydroformylation: Rhodium(I) complexes containing thione ligands have been investigated as catalyst precursors for the hydroformylation of alkenes, an important industrial process for producing aldehydes. In some cases, these thione complexes have shown superior catalytic activity compared to related N-heterocyclic carbene (NHC) complexes.

Given these precedents, it is plausible that coordination compounds of this compound with metals like palladium, rhodium, and ruthenium could function as effective catalysts. The modular nature of the THTT ligand, where substituents can be easily varied, offers the potential to fine-tune the steric and electronic environment around the metal center to optimize catalytic activity and selectivity for specific organic transformations.

An article focusing on the chemical compound this compound.

Emerging Research Applications of Tetrahydrothiadiazine 2 Thione

The heterocyclic compound Tetrahydrothiadiazine-2-thione (THTT) and its derivatives are gaining attention for their versatile chemical properties, leading to a range of emerging research applications beyond their traditional use. These applications span materials science, agrochemistry, and advanced chemical systems, leveraging the unique reactivity of the THTT scaffold.

Future Directions and Interdisciplinary Research Opportunities

Advanced Synthetic Methodologies for Complex Architectures

The development of novel and efficient synthetic routes is paramount to exploring the full potential of the tetrahydrothiadiazine-2-thione scaffold. While traditional methods have proven effective for creating a variety of derivatives medwinpublishers.comresearchgate.net, the future lies in the adoption of more advanced and sustainable synthetic strategies.

Multi-Component Reactions (MCRs): One-pot multi-component reactions (MCRs) are emerging as a powerful tool for the rapid and efficient construction of complex molecules from simple starting materials. organic-chemistry.org Research has demonstrated the feasibility of MCRs for synthesizing 3,6-dihydro-2H-1,3-thiazine-2-thiones, which are structurally related to tetrahydrothiadiazine-2-thiones. nih.govmdpi.com A notable example is a Triton-B mediated one-pot multicomponent synthesis of 3,5-substituted tetrahydro-2H-1,3,5-thiadiazine-2-thiones, which offers mild reaction conditions and good yields. researchgate.net The application of MCRs to the this compound core can facilitate the creation of diverse libraries of compounds with varied substituents at the N-3 and N-5 positions, which is crucial for structure-activity relationship (SAR) studies. researchgate.netnih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. sci-hub.seresearchgate.net The synthesis of sulfur-nitrogen heterocycles, in particular, can benefit from flow chemistry approaches, especially when dealing with hazardous reagents or intermediates. sci-hub.sechim.it Future research could focus on developing continuous flow processes for the synthesis of this compound and its derivatives, leading to more sustainable and efficient production methods.

Table 1: Comparison of Synthetic Methodologies for this compound and Related Heterocycles

Methodology Advantages Disadvantages Potential for this compound
Traditional Batch Synthesis Well-established, suitable for small-scale synthesis. Often requires multiple steps, purification challenges, scalability issues. Foundation for current understanding, but less efficient for large-scale production or library synthesis.
Multi-Component Reactions (MCRs) High atom economy, operational simplicity, rapid generation of molecular diversity. organic-chemistry.orgresearchgate.net Can be challenging to optimize, may require specific catalysts. High potential for creating diverse libraries for screening and SAR studies. mdpi.comresearchgate.net

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, improved scalability, potential for automation. sci-hub.sechim.it | Higher initial equipment cost, potential for clogging with solid byproducts. | Promising for safe, efficient, and large-scale production of the core scaffold and key intermediates. sci-hub.seresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the discovery and optimization of new molecules. mdpi.com For this compound, these computational tools can be applied to predict biological activity, optimize synthetic routes, and design novel derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. sciencepublishinggroup.com A QSAR study has already been conducted on new 3-allyl-5-substituted-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazine-2-thiones to explore their potential antimicrobial activity. researchgate.net Future research will likely involve the development of more sophisticated QSAR models using larger datasets and advanced machine learning algorithms to predict a wider range of biological activities, including antileishmanial nih.govresearchgate.net and anticancer properties. mdpi.com

Predictive Modeling of Bioactivity: Machine learning models, such as deep neural networks, can be trained on existing experimental data to predict the bioactivity of novel compounds. stanford.eduresearchgate.net This approach can be used to virtually screen large libraries of potential this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.combiorxiv.org This significantly reduces the time and cost associated with drug discovery.

Table 2: Applications of AI/ML in this compound Research

Application Area AI/ML Technique Potential Impact
Bioactivity Prediction QSAR, Deep Learning, Random Forest mdpi.comresearchgate.netbiorxiv.org Rapidly screen virtual libraries, identify promising drug candidates, and reduce the need for extensive initial experimental screening.
Synthesis Planning Retrosynthesis Algorithms Propose novel and efficient synthetic routes to complex this compound derivatives.

| Property Prediction | Molecular Dynamics Simulations, DFT Calculations | Predict physicochemical properties, toxicity, and metabolic stability, aiding in the design of compounds with improved pharmacokinetic profiles. |

Exploration of Novel Chemical Transformations and Reactivities

A deeper understanding of the intrinsic reactivity of the this compound ring system is crucial for unlocking its full synthetic potential. Future research will likely focus on exploring novel chemical transformations that go beyond simple N-alkylation or acylation.

Ring Transformation Reactions: The study of ring transformation reactions, where one heterocyclic ring is converted into another, can lead to the discovery of novel chemical scaffolds. elte.huwur.nl Investigating the behavior of the this compound ring under various reaction conditions could reveal pathways to new and interesting heterocyclic systems. For instance, exploring reactions that involve the cleavage and reformation of the C-S or N-C bonds within the ring could lead to unexpected and valuable molecular architectures.

Cycloaddition Reactions: The thione group within the this compound ring is a potential dienophile or dipolarophile in cycloaddition reactions. Computational studies on the reactivity of related 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes have provided valuable insights into their reactivity. rsc.org Similar theoretical and experimental investigations on the this compound core could open up new avenues for the construction of complex fused heterocyclic systems.

Computational Studies of Reactivity: Density Functional Theory (DFT) and other computational methods can be employed to model the reactivity of the this compound ring. rsc.org These studies can predict the most likely sites of reaction, elucidate reaction mechanisms, and guide the design of experiments to explore new chemical transformations. For example, computational studies could be used to investigate the tautomeric equilibrium between the thione and thiol forms and how this influences the compound's reactivity. science.gov

Design of Next-Generation this compound Based Chemical Systems

The unique structural and electronic properties of the this compound scaffold make it an attractive building block for the design of advanced functional materials and chemical systems.

Supramolecular Assemblies: The ability of sulfur-containing heterocycles to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them excellent candidates for the construction of supramolecular assemblies. rsc.orgacs.orgacs.org Research into the self-assembly of this compound derivatives could lead to the development of novel supramolecular gels and polymers with applications in areas such as drug delivery and materials science. rsc.orgacs.org

Functional Polymers and Materials: The this compound moiety can be incorporated into polymer backbones or as pendant groups to create functional materials with tailored properties. For instance, polymers containing this heterocycle may exhibit interesting thermal, optical, or electronic properties. The use of 3,5-dimethyl-1,3,5,2H-tetrahydrothiadiazine-2-thione as a preservative in the manufacture of paper and paperboard highlights its potential for industrial applications. govinfo.gov Furthermore, its use in pesticide compositions suggests its utility in agrochemicals. google.com

Bioconjugation and Prodrugs: The this compound scaffold has been explored as a linker in bioconjugation and as a prodrug system. yachaytech.edu.ecgoogle.com Future research could focus on designing more sophisticated prodrugs of various therapeutic agents by incorporating the this compound ring to improve their pharmacokinetic properties. medwinpublishers.comnih.govresearchgate.net The development of cleavable linkers based on this scaffold for antibody-drug conjugates (ADCs) is another promising area of investigation. yachaytech.edu.ec

Table 3: Mentioned Compounds

Compound Name CAS Number
This compound 31675-01-3
3,5-Dimethyl-1,3,5,2H-tetrahydrothiadiazine-2-thione (Dazomet) 533-74-4 nist.gov
Triton-B 71-62-5
3-Allyl-5-substituted-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazine-2-thiones Not available
3,6-Dihydro-2H-1,3-thiazine-2-thiones Not available

Q & A

Q. What are the recommended methods for synthesizing Tetrahydrothiadiazine-2-thione, and how can purity be optimized?

Methodological Answer: this compound (CAS 533-74-4) is commonly synthesized via cyclization reactions involving thiourea derivatives and formaldehyde precursors under controlled pH and temperature . Purity optimization requires chromatographic techniques (e.g., column chromatography) and recrystallization using polar aprotic solvents. Analytical HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, with retention time calibration against a certified reference standard .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Structural validation involves a combination of spectroscopic and computational methods:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm the thiadiazine ring and methyl substituents (δ 3.1–3.5 ppm for CH3_3 groups) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (MW = 148.27 g/mol) .
  • Quantum Chemical Calculations : Compare experimental IR spectra with DFT-optimized structures (e.g., B3LYP/6-31G* basis set) to validate bond angles and vibrational modes .

Q. What are the critical stability considerations for storing this compound?

Methodological Answer: The compound is hygroscopic and prone to oxidation. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Avoid exposure to light, moisture, and incompatible materials (e.g., strong acids/bases), as these may trigger decomposition into hazardous byproducts like hydrogen sulfide (H2_2S) . Conduct periodic stability testing via TGA/DSC to monitor thermal degradation thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from variability in assay conditions or impurity profiles. To address this:

  • Standardize Assays : Use cell lines with validated sensitivity (e.g., NIH/3T3 for cytotoxicity) and control for batch-to-batch compound variability .
  • Impurity Profiling : Employ LC-MS/MS to identify and quantify trace contaminants (e.g., dazomet byproducts) that may interfere with bioactivity .
  • Meta-Analysis : Apply multivariate regression to published datasets, adjusting for variables like solvent polarity and incubation time .

Q. What experimental designs are suitable for studying the degradation pathways of this compound in environmental matrices?

Methodological Answer:

  • Aqueous Stability Studies : Use isotopically labeled 13C^{13}C-Tetrahydrothiadiazine-2-thione in simulated environmental water (pH 7.4, 25°C) and monitor degradation via LC-HRMS. Identify intermediates (e.g., methylisothiocyanate) using MS/MS fragmentation libraries .
  • Soil Mobility Assays : Conduct column leaching experiments with 14C^{14}C-labeled compound to quantify adsorption coefficients (Koc_{oc}) and assess groundwater contamination risks .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic applications?

Methodological Answer:

  • DFT Calculations : Optimize transition states for nucleophilic substitution reactions using Gaussian 16 with solvent effects (e.g., PCM model for DMSO). Validate predictions with kinetic studies (e.g., Arrhenius plots) .
  • Molecular Dynamics (MD) : Simulate interactions with enzymatic targets (e.g., fungal cytochrome P450) to guide rational design of antifungal derivatives .

Q. What strategies mitigate analytical interference when quantifying this compound in complex biological matrices?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate the compound from proteins and lipids .
  • Chromatographic Resolution : Optimize UPLC conditions with a HILIC column (2.1 × 100 mm, 1.7 μm) and mobile phase (acetonitrile/ammonium formate) to separate co-eluting metabolites .
  • Internal Standards : Spike samples with deuterated analogs (e.g., this compound-d6_6) to correct for matrix effects .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported toxicity profiles of this compound?

Methodological Answer: Re-evaluate experimental parameters:

  • Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to account for threshold effects .
  • Species-Specific Sensitivity : Compare LD50_{50} values across models (e.g., zebrafish vs. rodents) with ANOVA to identify taxonomic biases .
  • Oxidative Stress Markers : Quantify glutathione depletion and lipid peroxidation in parallel to differentiate direct toxicity from secondary oxidative damage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.